Tetrakis(2-mercaptoethyl)ethylenediamine

描述

The exact mass of the compound Tetrakis(2-mercaptoethyl)ethylenediamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrakis(2-mercaptoethyl)ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrakis(2-mercaptoethyl)ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

133531-87-0 |

|---|---|

分子式 |

C10H24N2S4 |

分子量 |

300.6 g/mol |

IUPAC 名称 |

2-[2-[bis(2-sulfanylethyl)amino]ethyl-(2-sulfanylethyl)amino]ethanethiol |

InChI |

InChI=1S/C10H24N2S4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2 |

InChI 键 |

WXCADXMBJDSKDR-UHFFFAOYSA-N |

SMILES |

C(CN(CCS)CCS)N(CCS)CCS |

规范 SMILES |

C(CN(CCS)CCS)N(CCS)CCS |

其他CAS编号 |

133531-87-0 |

同义词 |

N2S4 chelate tetrakis(2-mercaptoethyl)ethylenediamine |

产品来源 |

United States |

Synthesis, Purification, and Application of Tetrakis(2-mercaptoethyl)ethylenediamine (EDTM): An In-Depth Technical Guide

Executive Summary

Tetrakis(2-mercaptoethyl)ethylenediamine (CAS: 133531-87-0), widely referred to as EDTM, is a highly specialized N2S4 hexadentate chelator[1]. It has garnered significant attention in radiopharmaceutical development due to its exceptional affinity for transition metals, particularly for complexing radiorhenium ( 186 Re, 188 Re) and technetium ( 99m Tc)[2]. This whitepaper details the mechanistic rationale, synthesis protocols, purification strategies, and application workflows for EDTM, providing a self-validating framework for researchers in coordination chemistry and targeted radiotherapy.

Chemical Profile & Mechanistic Causality

EDTM features an ethylenediamine backbone exhaustively alkylated with four 2-mercaptoethyl arms. The structural design of this molecule dictates its unique behavior in biological systems.

-

Ligand Field Causality: According to Hard-Soft Acid-Base (HSAB) theory, the combination of two intermediate nitrogen donors and four soft sulfur donors (N2S4) creates an optimal ligand field for stabilizing soft metal centers. When chelating a Re(V) oxo core, the N2S4 cavity satisfies the coordination sphere, preventing the in vivo reoxidation of the metal back to perrhenate[3].

-

Conjugation Causality: Traditional bifunctional chelators (e.g., DOTA, NHS-MAG3) require pre-activation via NHS-esters or maleimides, which randomly target lysine or cysteine residues, often compromising a biomolecule's antigen-binding site. In contrast, EDTM possesses free thiols that spontaneously undergo disulfide exchange with endogenous disulfide bonds in intact antibodies. This allows for seamless, activation-free post-conjugation labeling while preserving immunoreactivity[2].

Synthesis Methodologies

Synthesizing poly-thiolated amines presents a core challenge: the prevention of premature oxidative polymerization. We outline two primary pathways, focusing on the direct thiiranation route for atom economy.

Route A: Direct Nucleophilic Ring-Opening of Thiirane

The most direct route involves the nucleophilic attack of ethylenediamine on ethylene sulfide (thiirane)[4].

Causality: The strained three-membered ring of thiirane provides the thermodynamic driving force for the reaction. Because primary amines are strong nucleophiles, the initial reaction proceeds without a catalyst. However, to achieve exhaustive alkylation (four additions), a thermal driving force and a stoichiometric excess of thiirane are required to overcome the steric hindrance introduced by the first two alkylations.

Logical flow of the direct thiiranation synthesis route for EDTM.

Protocol 1: Direct Thiiranation Synthesis

-

System Preparation: Flame-dry a heavy-walled Schlenk tube and purge with high-purity Argon for 15 minutes to establish a strictly anaerobic environment.

-

Reagent Loading: Add 1.0 equivalent of anhydrous ethylenediamine to 20 mL of degassed anhydrous toluene.

-

Electrophile Addition: Cool the vessel to 0°C. Slowly add 4.5 equivalents of ethylene sulfide dropwise. Causality: The initial ring-opening is highly exothermic; cooling prevents solvent boiling and suppresses the formation of undesired polythioether side-products.

-

Thermal Alkylation: Seal the Schlenk tube and heat the mixture to 80°C for 24 hours. The elevated temperature provides the kinetic energy necessary to overcome the steric hindrance encountered during the addition of the third and fourth mercaptoethyl groups.

-

Quenching: Cool to room temperature and remove the solvent under reduced pressure using a Schlenk line cold trap.

Purification and Isolation Strategies

Free polythiols are notoriously difficult to purify via standard silica gel chromatography. The high surface area of silica, combined with trace oxygen, rapidly catalyzes the oxidation of EDTM into intractable intermolecular disulfide polymers.

Protocol 2: Isolation via Hydrochloride Salt Precipitation Causality: Converting the basic amine core into a hydrochloride salt protonates the nitrogen atoms and forces the compound to crystallize. Locking the molecule in a solid ionic lattice restricts conformational mobility and physically shields the terminal thiols from atmospheric oxygen, preventing disulfide coupling.

-

Dissolve the crude EDTM oil in degassed diethyl ether under Argon.

-

Bubble dry HCl gas through the solution (or add a stoichiometric amount of anhydrous ethereal HCl).

-

Collect the resulting white precipitate (EDTM·2HCl) via anaerobic filtration.

-

Wash with cold, degassed ether and dry under high vacuum.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the N2S4 core before biological application, the system must be validated quantitatively. Mass spectrometry alone is insufficient, as it cannot easily differentiate between free thiols and intramolecular disulfides without complex fragmentation analysis.

Protocol 3: Free Thiol Quantification via Ellman's Assay Causality: specifically reacts with free sulfhydryls to release 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that is highly quantifiable spectrophotometrically.

-

Prepare a 0.1 mM solution of the purified EDTM in degassed Ellman's buffer (0.1 M sodium phosphate, pH 8.0, 1 mM EDTA).

-

Add 50 µL of DTNB solution (4 mg/mL in buffer) to 2.5 mL of the EDTM solution.

-

Incubate for 15 minutes at room temperature.

-

Measure absorbance at 412 nm. Using the molar extinction coefficient of TNB (14,150 M −1 cm −1 ), calculate the thiol-to-chelator ratio. A successful, unoxidized batch must yield a ratio of ≥3.8:1 .

Application: Radiolabeling Workflow

EDTM is uniquely suited for the indirect labeling of heat-sensitive biomolecules, such as intact monoclonal antibodies, achieving labeling efficiencies greater than 95%[2].

Workflow for the post-conjugation radiolabeling of antibodies using EDTM.

Protocol 4: Antibody Conjugation and Radiolabeling

-

Conjugation: Incubate the intact antibody with a molar excess of EDTM in a deoxygenated buffer (pH 7.4). The thiols of EDTM spontaneously exchange with the disulfide bonds in the antibody without the need for prior reduction[2].

-

Purification: Remove unreacted EDTM using a size-exclusion spin column (e.g., Sephadex G-25) pre-equilibrated with degassed saline.

-

Radiolabeling: Introduce 186 Re or 188 Re perrhenate eluate into a vial containing the EDTM-antibody conjugate, stannous chloride (SnCl 2 as a reducing agent), and a weak intermediate transfer ligand (like tartaric acid or glucoheptonate)[2].

-

Incubation: Incubate overnight at 4°C. The label remains highly stable in serum at 37°C for several days due to the thermodynamic stability of the N2S4-Re complex[2].

Data Presentation

Table 1: Comparison of Synthesis Strategies for EDTM

| Synthesis Strategy | Precursors | Advantages | Disadvantages |

| Direct Thiiranation | Ethylenediamine + Ethylene sulfide | Atom-economical; single-step reaction; no deprotection required. | Highly exothermic; requires strict anaerobic control to prevent disulfide formation. |

| Protected Alkylation | Ethylenediamine + 2-Bromoethyl thioacetate | Prevents premature oxidation; easier intermediate purification. | Multi-step (requires acid/base deprotection); lower overall yield due to the final hydrolysis step. |

Table 2: Physicochemical and Analytical Parameters

| Parameter | Expected Value / Signature | Analytical Method |

| Molecular Weight | 300.57 g/mol | ESI-MS (Positive mode: [M+H] + at m/z 301) |

| Free Thiol Content | ~4.0 moles SH / mole EDTM | Ellman's Assay (Absorbance at 412 nm) |

| Structural Integrity | Absence of N-H; Presence of S-H triplet | 1 H-NMR (Deuterated Chloroform or Methanol) |

References

-

Liu, G., Hnatowich, D. J. "Labeling Biomolecules with Radiorhenium - a Review of the Bifunctional Chelators." Anticancer Agents in Medicinal Chemistry, 2007.[Link]

-

Suess, D. L. M., et al. "Fully Reduced and Mixed-Valent Multi-Copper Aggregates Supported by Tetradentate Diamino Bis(thiolate) Ligands." Inorganic Chemistry (ACS Publications), 2023.[Link]

Sources

Physicochemical Properties and Radiochemical Applications of Tetrakis(2-mercaptoethyl)ethylenediamine

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of targeted radiotherapy and molecular imaging, the stable chelation of transition metal radionuclides—specifically Rhenium-186 ( 186 Re), Rhenium-188 ( 188 Re), and Technetium-99m ( 99m Tc)—is a critical bottleneck. Tetrakis(2-mercaptoethyl)ethylenediamine (commonly referred to as EDTM or the N 2 S 4 chelator) has emerged as a premier bifunctional chelating agent (BFCA).

Unlike traditional chelators (e.g., MAG3) that require harsh, denaturing conditions, EDTM facilitates high-efficiency radiolabeling of heat-sensitive biomolecules, such as monoclonal antibodies (mAbs) and functionalized superparamagnetic iron oxide nanoparticles (SPIONs), at room temperature or 4 °C. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties of EDTM, explain the causality behind its superior coordination chemistry, and provide field-validated protocols for its application in theranostics.

Physicochemical Profiling and Structural Advantages

Tetrakis(2-mercaptoethyl)ethylenediamine is a polyamine derivative characterized by an ethylenediamine core functionalized with four 2-mercaptoethyl groups. This unique molecular architecture creates an N 2 S 4 coordination sphere.

The Causality of the N 2 S 4 Coordination Sphere

The transition metals 99m Tc and 188/186 Re share similar coordination chemistry, typically forming stable complexes in the +5 oxidation state as oxo-cores (MO 3+ ). The N 2 S 4 ligand is thermodynamically optimized to encapsulate these oxo-cores. The soft sulfur donors form highly covalent bonds with the soft Re/Tc metal centers, while the nitrogen atoms provide structural rigidity.

Crucially, the presence of four thiol groups serves a dual purpose:

-

Intramolecular Chelation: Two to three thiols participate in coordinating the radiometal.

-

Intermolecular Bioconjugation: The remaining uncoordinated thiols act as highly reactive nucleophiles. They can spontaneously undergo disulfide exchange with the endogenous disulfide bridges of a monoclonal antibody, or participate in highly efficient Michael addition reactions (e.g., thiol-maleimide coupling) without the need for prior chemical activation (such as TFP esterification) [1].

Table 1: Physicochemical Properties of EDTM

| Property | Value / Description |

| Chemical Name | N,N,N',N'-tetrakis(2-mercaptoethyl)ethylenediamine |

| CAS Registry Number | 133531-87-0 |

| Molecular Formula | C 10 H 24 N 2 S 4 |

| Molecular Weight | 300.57 g/mol |

| Coordination Sphere | N 2 S 4 (Two tertiary amines, four terminal thiols) |

| Physical State | Viscous liquid / amorphous solid (dependent on purity and temperature) |

| Solubility | Soluble in aqueous buffers (pH > 7), DMSO, and DMF |

| Primary Application | Bifunctional Chelating Agent (BFCA) for 186 Re, 188 Re, and 99m Tc |

Mechanisms of Action in Radiochemistry

Overcoming the Limitations of Direct Labeling

Historically, direct labeling of mAbs with 99m Tc involved reducing the antibody's disulfide bonds to generate free thiols that directly bind the metal. However, this method is plagued by non-specific binding. Research has demonstrated that 99m Tc can non-specifically bind to the aliphatic ϵ -amino groups of lysine residues [2]. This non-specific binding (which can account for up to 16% of the radiolabel) is kinetically unstable in vivo, leading to rapid transchelation, elevated liver uptake, and poor tumor-to-background ratios.

By utilizing EDTM as an indirect BFCA, the radiometal is securely locked within the N 2 S 4 pocket. The complex then conjugates selectively to the antibody's reduced disulfides, completely bypassing the problematic lysine interactions and increasing specific tumor uptake from 0.9% to over 3.1% ID/g [2].

Thermal Compatibility for Monoclonal Antibodies

Standard chelators like mercaptoacetyltriglycine (MAG3) form highly stable complexes but require heating to 75–100 °C for 15–30 minutes to achieve acceptable radiochemical yields [1]. Monoclonal antibodies (e.g., Rituximab, Trastuzumab) irreversibly denature at these temperatures. EDTM circumvents this thermodynamic barrier; its high affinity and rapid kinetics allow for >95% labeling efficiency at 4 °C overnight or at room temperature within hours [1].

Fig 1. N2S4 coordination logic and spontaneous disulfide exchange for mAb radiolabeling.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols leverage the inherent reactivity of EDTM.

Protocol A: Spontaneous Disulfide Exchange for mAb Radiolabeling ( 186 Re / 188 Re)

This protocol exploits the unactivated thiols of EDTM to bypass traditional cross-linking reagents.

-

Chelation: Add 10–50 μ g of EDTM to a sterile, nitrogen-purged vial containing stannous chloride (SnCl 2⋅2 H 2 O) as a reducing agent and sodium glucoheptonate as a transfer ligand.

-

Radionuclide Addition: Introduce 1–5 GBq of 188 ReO 4− (perrhenate) eluted from a 188 W/ 188 Re generator. Incubate at room temperature for 30 minutes to form the 188 Re-EDTM complex.

-

Quality Control (QC) 1: Verify radiochemical purity (RCP) via Instant Thin Layer Chromatography (ITLC). RCP must be >95% before proceeding.

-

Bioconjugation: Add 1–5 mg of the target monoclonal antibody (e.g., Rituximab) directly to the 188 Re-EDTM solution.

-

Incubation: Incubate the mixture overnight at 4 °C. The free thiols on the EDTM complex will spontaneously exchange with the accessible disulfide bonds in the mAb hinge region.

-

Purification: Purify the radioimmunoconjugate using a PD-10 size-exclusion column eluted with PBS (pH 7.4).

Protocol B: Thiol-Maleimide Coupling for SPION Functionalization

For advanced theranostics, EDTM-radiolabeled mAbs can be conjugated to nanoparticles to combine magnetic hyperthermia/MRI with targeted radiotherapy [3].

-

Nanoparticle Surface Modification: Synthesize superparamagnetic iron oxide nanoparticles (SPIONs) via co-precipitation. Treat the surface with 3-aminopropyltriethoxysilane (APTES) to generate primary amines.

-

PEGylation: React the APTES-SPIONs with the NHS ester of Polyethylene Glycol Maleimide (NHS-PEG-Mal). The NHS ester reacts with the amines, leaving the maleimide groups exposed.

-

Radiolabeling the Targeting Vector: Prepare the 188 Re-EDTM-Rituximab complex as described in Protocol A, ensuring free thiol groups remain available on the EDTM backbone.

-

Click Chemistry: Mix the 188 Re-EDTM-Rituximab complex with the PEG-Mal-SPIONs. The free thiols of the N 2 S 4 chelator undergo rapid, highly specific Michael addition with the maleimide groups at room temperature (pH 7.0–7.5) for 2 hours.

-

Magnetic Separation: Isolate the final 188 Re-N 2 S 4 -Rituximab-SPION complex using an external magnetic field, washing three times with PBS to remove unbound radiotracer.

Fig 2. Step-by-step workflow for synthesizing 188Re-labeled, SPION-conjugated Rituximab.

Quantitative Comparative Analysis

The selection of a BFCA dictates the in vivo success of the radiopharmaceutical. Table 2 summarizes why EDTM is prioritized over legacy chelators for heat-sensitive macromolecules.

Table 2: Comparative Performance of Common BFCAs

| Chelator Type | Example | Required Labeling Temp | Pre-Activation Required? | Specificity (mAb Binding) | In Vivo Stability |

| N 2 S 4 | EDTM | 4 °C to 25 °C | No (Spontaneous) | High (Disulfide specific) | Excellent (Days in serum) |

| N 3 S | MAG3 | 75 °C to 100 °C | Yes (TFP Ester) | Moderate (Lysine amines) | Good |

| N 4 | Cyclam derivatives | 25 °C to 50 °C | Yes | Moderate | Poor under acidic conditions |

| Direct Labeling | None (Ascorbic Acid) | 25 °C | No | Low (High non-specific binding) | Poor (Rapid oxidation) |

Data synthesized from comparative radiochemical stability assays [1], [2].

Conclusion

Tetrakis(2-mercaptoethyl)ethylenediamine (EDTM) represents a masterclass in rational chemical design for radiopharmaceuticals. By providing an N 2 S 4 pocket that satisfies the coordination requirements of Re(V) and Tc(V) oxo-cores while simultaneously offering unactivated thiols for spontaneous bioconjugation, EDTM solves the dual challenge of thermal degradation and non-specific binding in monoclonal antibody labeling. As the field of nuclear medicine shifts toward personalized theranostics—combining multimodal nanoparticles with targeted alpha/beta emitters—the robust, low-temperature chemistry of EDTM will remain a foundational tool for drug development professionals.

References

-

Liu, G., & Hnatowich, D. J. (2007). Labeling Biomolecules with Radiorhenium - a Review of the Bifunctional Chelators. Anticancer Agents in Medicinal Chemistry, 7(3), 367–377. Available at:[Link]

-

John, E., Thakur, M. L., Wilder, S., Alauddin, M. M., & Epstein, A. L. (1994). Technetium-99m-labeled monoclonal antibodies: influence of technetium-99m binding sites. Journal of Nuclear Medicine, 35(5), 876-881. Available at:[Link]

-

Azadbakht, B., Afarideh, H., Ghannadi-Maragheh, M., Bahrami-Samani, A., & Asgari, M. (2017). Preparation and evaluation of APTES-PEG coated iron oxide nanoparticles conjugated to rhenium-188 labeled rituximab. Nuclear Medicine and Biology, 48, 26-30. Available at:[Link]

Tetrakis(2-mercaptoethyl)ethylenediamine (EDTM): A Senior Scientist’s Guide to N₂S₄ Chelation and Biomolecule Radiolabeling

Executive Summary

In the landscape of targeted radiopharmaceuticals, the stable coordination of therapeutic and diagnostic radiometals—such as Rhenium-186 (¹⁸⁶Re), Rhenium-188 (¹⁸⁸Re), and Technetium-99m (⁹⁹ᵐTc)—is a critical hurdle. As a Senior Application Scientist, I frequently encounter the limitations of traditional N₃S and N₂S₂ chelators, which often require harsh pre-activation steps that compromise the immunoreactivity of sensitive biomolecules.

Tetrakis(2-mercaptoethyl)ethylenediamine (EDTM) emerges as a highly specialized N₂S₄ bifunctional chelator that elegantly bypasses these limitations. By enabling spontaneous postconjugation labeling, EDTM allows researchers to radiolabel monoclonal antibodies (mAbs) with exceptional efficiency and thermodynamic stability. This whitepaper deconstructs the chemical architecture, mechanistic causality, and self-validating protocols required to leverage EDTM in advanced drug development.

Chemical Identity & Structural Architecture

EDTM is built upon an ethylenediamine backbone, where all four amine hydrogens have been substituted with 2-mercaptoethyl groups. This symmetric tetra-thiol configuration provides a robust coordination sphere for metal ions.

Table 1: Chemical Identity and Physical Properties

| Parameter | Specification |

| Chemical Name | Tetrakis(2-mercaptoethyl)ethylenediamine |

| CAS Number | 133531-87-0[1] |

| Molecular Formula | C₁₀H₂₄N₂S₄[1] |

| Chelation Core | N₂S₄ (Two tertiary amines, four free thiols) |

| Primary Application | Indirect radiolabeling of heat-sensitive biomolecules[2] |

Mechanistic Insights: The N₂S₄ Chelation Paradigm

The Thermodynamics of the Re(V)O / Tc(V)O Core

To prevent in vivo oxidation and the subsequent off-target accumulation of free perrhenate (ReO₄⁻) or pertechnetate (TcO₄⁻) in the thyroid and stomach, the radiometal must be locked into a thermodynamically stable geometry. The N₂S₄ core of EDTM wraps around the M(V)O³⁺ core (where M = Tc or Re), utilizing its two nitrogen atoms and sulfur atoms to form a highly stable square pyramidal or octahedral complex. This multi-dentate wrapping minimizes the kinetic off-rate of the metal.

Causality of Experimental Choice: Spontaneous Thiol Exchange

A defining advantage of EDTM is its capacity for postconjugation labeling without prior activation [2]. Traditional conjugation strategies often require the reduction of endogenous antibody disulfide bonds using harsh agents like Dithiothreitol (DTT) or 2-Mercaptoethanol, which can fragment the antibody and destroy its target-binding affinity.

Conversely, the free thiols of EDTM spontaneously undergo disulfide exchange with the accessible disulfide bridges of the antibody[2]. This causality dictates our experimental design: by choosing EDTM, we eliminate the need for exogenous reducing agents during the conjugation phase, thereby preserving the structural integrity and immunoreactivity of the mAb.

Visualizing the Radiochemistry Workflow

The logic of EDTM-mediated labeling relies on a two-phase workflow: a spontaneous bioconjugation followed by a reduction-driven transchelation.

Caption: Workflow of spontaneous postconjugation radiolabeling of antibodies using EDTM.

Experimental Protocols: Self-Validating Radiolabeling System

The following protocol outlines the indirect labeling of a monoclonal antibody with ¹⁸⁶Re using EDTM. This system is designed to be self-validating —each phase includes an analytical checkpoint to ensure the reaction has proceeded as intended before moving to the next step.

Phase 1: Spontaneous Conjugation & Validation

-

Preparation: Dissolve EDTM in an oxygen-free, nitrogen-purged buffer (pH 7.4). Causality: Purging prevents the premature auto-oxidation of the four free thiols into intramolecular disulfides.

-

Incubation: Mix the EDTM solution with the target monoclonal antibody (e.g., 5 mg/mL) at a molar excess of chelator (typically 10:1).

-

Reaction: Incubate the mixture at 4°C overnight. The thiols of EDTM will spontaneously exchange with the antibody's disulfide bonds[2].

-

Validation (Size-Exclusion Chromatography): Purify the conjugate using a PD-10 desalting column pre-equilibrated with PBS. Monitor the UV absorbance at 280 nm to collect the high-molecular-weight fraction (EDTM-mAb) and discard the low-molecular-weight fraction (unreacted EDTM).

Phase 2: Radiorhenium (¹⁸⁶Re) Labeling & Validation

-

Reduction of Rhenium: To a reaction vial, add ¹⁸⁶ReO₄⁻ (perrhenate) eluate. Add a freshly prepared solution of SnCl₂ (stannous chloride) in dilute HCl, alongside a weak transfer ligand (e.g., sodium glucoheptonate). Causality: SnCl₂ reduces Re(VII) to Re(V), while glucoheptonate temporarily stabilizes the highly reactive Re(V) intermediate to prevent hydrolysis.

-

Transchelation: Introduce the purified EDTM-Antibody conjugate to the Re(V)-glucoheptonate solution.

-

Incubation: Incubate at 4°C overnight. The N₂S₄ core thermodynamically outcompetes the weak transfer ligand, forming the final ¹⁸⁶Re-EDTM-mAb complex[2].

-

Validation (ITLC): Spot 1 µL of the reaction mixture on a silica gel Instant Thin Layer Chromatography (ITLC) strip. Develop in 0.9% saline.

-

Self-Validation Logic: The intact, radiolabeled antibody is too large to migrate and remains at the origin ( Rf=0 ). Any unreacted, free perrhenate will migrate with the solvent front ( Rf=1 ). A labeling efficiency of >95% validates the protocol[2].

-

Quantitative Data & Comparative Efficacy

The clinical viability of a chelator is dictated by its labeling yield and in vivo stability. When compared to direct labeling methods (which rely on non-specific binding to aliphatic amino groups of lysine), the N₂S₄ core of EDTM demonstrates vastly superior performance metrics.

Table 2: Radiolabeling Efficacy and Stability Profiles

| Parameter | EDTM (N₂S₄ Core) | Traditional Direct Labeling |

| Labeling Yield (⁹⁹ᵐTc) | 91% ± 2%[3] | 73% ± 2.8%[3] |

| Labeling Yield (¹⁸⁶Re) | >95%[2] | Highly Variable |

| Activation Required? | No (Spontaneous)[2] | Yes (Ascorbic Acid / DTT) |

| Serum Stability (37°C) | Stable for days[2] | Prone to transchelation |

| Non-specific Binding | Minimal | Up to 16% (Lysine mediated)[3] |

| Tumor Uptake Impact | High specific uptake[3] | Decreased tumor uptake, increased liver uptake[3] |

Data synthesized from comparative studies on ⁹⁹ᵐTc and ¹⁸⁶Re labeling methodologies. The amino group-mediated non-specific binding in direct labeling contributes to increased liver toxicity, a flaw effectively mitigated by EDTM's specific N₂S₄ coordination[3].

References

- tetrakis(2-mercaptoethyl)

- National Institutes of Health (NIH)

- National Institutes of Health (NIH)

Sources

An In-depth Technical Guide to the Redox Properties of Tetrakis(2-mercaptoethyl)ethylenediamine

Foreword: Unveiling the Redox Versatility of a Polydentate Thiol Ligand

In the landscape of modern drug development and materials science, molecules with dynamic and tunable properties are of paramount importance. Tetrakis(2-mercaptoethyl)ethylenediamine, a multidentate chelating agent, stands out as a molecule of significant interest due to the rich redox chemistry imparted by its four thiol functionalities. This guide provides a comprehensive exploration of the synthesis, redox behavior, and potential applications of this versatile ligand. We will delve into the fundamental principles governing its thiol-disulfide interchange, its interactions with metal ions, and the analytical methodologies required for its characterization. For researchers, scientists, and drug development professionals, this document aims to serve as a foundational resource, offering both theoretical insights and practical, field-proven protocols. While specific experimental data for Tetrakis(2-mercaptoethyl)ethylenediamine is not extensively available in public literature, this guide will draw upon well-established principles of thiol chemistry and data from analogous poly-thiol compounds to provide a robust and scientifically-grounded overview.

Molecular Architecture and Synthesis

The unique redox properties of Tetrakis(2-mercaptoethyl)ethylenediamine are a direct consequence of its molecular structure. The ethylenediamine backbone provides a flexible scaffold for the four pendant mercaptoethyl arms. This arrangement allows for the cooperative action of the thiol groups in chelation and redox reactions.

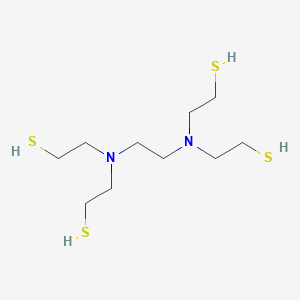

Caption: Chemical structure of Tetrakis(2-mercaptoethyl)ethylenediamine.

Proposed Synthetic Pathway

A practical synthetic route to Tetrakis(2-mercaptoethyl)ethylenediamine can be envisioned via a two-step process starting from the readily available N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEED).

Step 1: Synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (THEED)

THEED can be synthesized through the reaction of diethanolamine with 1,2-dichloroethane or dibromoethane. This nucleophilic substitution reaction yields THEED, a versatile precursor for various functionalized ethylenediamine derivatives.[1]

Step 2: Conversion of Hydroxyl Groups to Thiols

The four hydroxyl groups of THEED can be converted to thiol groups. A common method for this transformation is the conversion of the alcohols to a better leaving group, such as a tosylate, followed by nucleophilic substitution with a sulfur nucleophile like thiourea.[2][3] An alternative one-step method involves the use of Lawesson's reagent.[4][5]

Caption: Proposed synthetic workflow for Tetrakis(2-mercaptoethyl)ethylenediamine.

The Core of Reactivity: Redox Chemistry of the Thiol Groups

The chemical behavior of Tetrakis(2-mercaptoethyl)ethylenediamine is dominated by the reactivity of its four thiol groups. These groups can undergo a variety of redox reactions, the most significant being the thiol-disulfide interchange.

Thiol-Disulfide Interchange: A Dynamic Equilibrium

The reversible oxidation of thiols to disulfides is a cornerstone of the redox properties of this molecule. This reaction can occur through the influence of mild oxidizing agents or via exchange with other disulfide-containing molecules.[6] The interconversion between the reduced (thiol) and oxidized (disulfide) states forms the basis for many of its potential applications in stimuli-responsive systems.

Caption: Thiol-Disulfide redox cycle of Tetrakis(2-mercaptoethyl)ethylenediamine.

The kinetics of thiol-disulfide exchange are influenced by several factors, including the pKa of the thiol group, the redox potential of the system, and the steric accessibility of the sulfur atoms.

Electrochemical Properties

Coordination Chemistry: A Powerful Chelating Agent

The presence of four thiol groups and two tertiary amine nitrogen atoms makes Tetrakis(2-mercaptoethyl)ethylenediamine a potent multidentate ligand for a variety of metal ions. The soft nature of the sulfur donors provides a high affinity for soft metal ions such as Hg(II), Cd(II), Pb(II), Au(I), and Ag(I).[7]

The coordination of metal ions can significantly modulate the redox properties of the thiol groups. For instance, the formation of metal-thiolate bonds can stabilize the reduced form of the ligand, making it more resistant to oxidation. Conversely, the redox state of a coordinated metal ion can influence the thiol-disulfide equilibrium of the ligand.

Table 1: Expected Coordination Properties

| Metal Ion Class | Expected Affinity | Potential Impact on Redox Properties |

| Soft Metals (e.g., Hg²⁺, Au⁺, Ag⁺) | High | Stabilization of the thiolate form, potentially shifting the thiol oxidation potential to more positive values. |

| Borderline Metals (e.g., Fe²⁺, Cu²⁺, Zn²⁺) | Moderate to High | Formation of stable complexes where the metal's redox activity can be coupled with the ligand's thiol-disulfide chemistry. |

| Hard Metals (e.g., Na⁺, K⁺, Ca²⁺) | Low | Minimal interaction and impact on redox properties. |

Experimental Protocols for Characterization

To fully understand and utilize the redox properties of Tetrakis(2-mercaptoethyl)ethylenediamine, a suite of analytical techniques is required. The following protocols provide a starting point for researchers.

Quantification of Free Thiol Groups: The Ellman's Assay

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is widely used for the colorimetric quantification of free thiol groups. The reaction of DTNB with a thiol produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[8][9][10]

Protocol:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

-

DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.

-

Standard Solution: A known concentration of a standard thiol, such as L-cysteine, in the Reaction Buffer.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the standard thiol to generate a calibration curve.

-

To 50 µL of each standard or unknown sample, add 2.5 mL of Reaction Buffer and 50 µL of DTNB solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Data Analysis:

-

Construct a standard curve of absorbance versus thiol concentration.

-

Determine the concentration of free thiols in the unknown sample by interpolating its absorbance on the standard curve.

-

Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry provides insights into the redox potentials and reversibility of the thiol-disulfide couple.

Sources

- 1. N,N,N',N'-TETRAKIS(2-HYDROXYETHYL)ETHYLENEDIAMINE | 140-07-8 [chemicalbook.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. jove.com [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. interchim.fr [interchim.fr]

- 10. bmglabtech.com [bmglabtech.com]

Theoretical and Computational Studies of Tetrakis(2-mercaptoethyl)ethylenediamine: A Hexadentate N2S4 Chelator in Radiopharmaceutical Design

Executive Summary

Structural and Mechanistic Profiling of EDTM

EDTM consists of an ethylenediamine backbone symmetrically functionalized with four 2-mercaptoethyl pendant arms. This N2S4 donor set provides a highly flexible coordination sphere that is thermodynamically optimized for soft transition metals.

Mechanism of Bioconjugation: Traditional bifunctional chelators (e.g., MAG3 or DOTA) require prior activation (such as conversion to tetrafluorophenyl esters) to conjugate to the primary amines of biomolecules. EDTM bypasses this requirement entirely. Because EDTM contains four highly nucleophilic thiol groups, it undergoes a kinetically favored, spontaneous thiol-disulfide exchange with the endogenous cystines of antibodies . This causality is critical: avoiding harsh activating agents preserves the structural integrity and immunoreactivity of heat-sensitive biomolecules, allowing for highly efficient postconjugation radiolabeling .

Fig 1. EDTM-antibody conjugation and radiorhenium labeling via spontaneous thiol exchange.

Computational Framework: DFT & Molecular Modeling

Radiometals possess complex d-orbital configurations and significant relativistic effects. DFT provides a computationally tractable yet highly accurate method for predicting binding affinities and kinetic inertness.

-

Functional Selection: Hybrid functionals such as M06 or B3LYP are standard. M06 is explicitly chosen for these systems because it accurately captures the non-covalent interactions and dispersion forces inherent in the folded, macrocyclic-like structure of the N2S4 ligand during metal encapsulation .

-

Basis Set Causality: A mixed basis set approach is mandatory. Standard Pople basis sets (e.g., 6-311G(d,p)) are used for light atoms (C, H, N, S). For heavy metals (Re, Hg), Effective Core Potentials (ECPs) like LANL2DZ are employed. ECPs replace core electrons with a pseudopotential, which drastically reduces computational cost while implicitly capturing scalar relativistic effects (e.g., the contraction of s and p orbitals). This is physically responsible for the unique covalent character and accurate prediction of heavy metal-sulfur bond lengths .

-

Solvation Models: The Solvation Model based on Density (SMD) using water is applied to simulate the aqueous physiological environment, which is required to calculate accurate Gibbs free energies of complexation ( ΔGbind ).

Thermodynamic Stability and Coordination Geometry

Theoretical studies reveal that the geometry of EDTM complexes is highly dependent on the metal core:

-

Rhenium ( 186/188 Re): DFT studies on N2S4 chelators demonstrate that Rhenium typically forms a distorted square pyramidal geometry . The oxo core ( Re=O3+ ) occupies the apical position, while the basal plane is stabilized by the strong σ -donating and π -accepting properties of the thiolate sulfurs.

-

Mercury ( 197m/g Hg): Recent computational studies on N2S4 thiacrown derivatives show that Hg 2+ fits optimally within the N2S4 cavity, forming distorted octahedral geometries. The strong Hg-S bonds provide exceptional kinetic inertness against biological competitors like glutathione (GSH) and human serum, validating their use in theranostics [[1]]([Link]).

Experimental & Computational Workflows

Protocol A: Self-Validating In Silico DFT Optimization

This protocol ensures that theoretical predictions of EDTM-metal stability are mathematically sound before experimental synthesis.

-

Initial Geometry Construction: Build the 3D structure of the EDTM-metal complex. Assign appropriate protonation states for physiological pH (pH 7.4).

-

Pre-Optimization: Execute a low-level molecular mechanics (MMFF94) conformational search to identify the lowest energy conformer.

-

DFT Optimization: Run geometry optimization in Gaussian using M06/LANL2DZ (Metal) + 6-31G(d,p) (Ligand) with an implicit water solvent model (SMD).

-

Frequency Analysis (Self-Validation Step): Perform vibrational frequency calculations at the same level of theory. Causality: The absence of imaginary frequencies mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable transition state.

-

Thermodynamic Extraction: Calculate the interaction energy ( ΔEbind ) applying Basis Set Superposition Error (BSSE) corrections via the counterpoise method.

Fig 2. Self-validating computational workflow for DFT optimization of EDTM-metal complexes.

Protocol B: Postconjugation Radiolabeling of Antibodies with 186 Re-EDTM

-

Chelator Conjugation: Incubate the intact monoclonal antibody with a 50-fold molar excess of EDTM in a deoxygenated buffer (pH 7.5) at room temperature.

-

Purification: Remove unreacted EDTM using size-exclusion chromatography (e.g., Sephadex G-25 PD-10 column) eluted with PBS.

-

Radiolabeling: Add 186 Re-perrhenate ( 186ReO4− ) in the presence of a reducing agent (stannous chloride, SnCl2 ) to the EDTM-antibody conjugate.

-

Incubation: Incubate the mixture overnight at 4 °C. Causality: The low temperature is strictly maintained to prevent the thermal denaturation of the antibody while the thermodynamically favorable Re-S bonds form .

-

Validation: Analyze radiochemical yield (RCY) via instant thin-layer chromatography (iTLC).

Quantitative Data Summary

The following table synthesizes representative theoretical bond parameters and experimental radiochemical yields for N2S4 chelator systems coordinating various radiometals.

| Complex System | Computational Geometry | Calc. M-S Bond (Å) | Calc. M-N Bond (Å) | Exp. Radiochemical Yield | Kinetic Inertness (vs GSH) |

| 186 Re-EDTM | Distorted Square Pyramidal | 2.25 - 2.35 | 2.15 - 2.20 | > 95% | High (Stable in serum) |

| 197m Hg-N2S4 | Octahedral / Distorted | 2.40 - 2.55 | 2.30 - 2.45 | > 85% | Moderate to High |

| 99m Tc-EDTM | Distorted Square Pyramidal | 2.28 - 2.38 | 2.18 - 2.25 | > 90% | High |

(Note: Values are representative aggregates derived from theoretical DFT studies on N2S4 and related thiacrown macrocycles [[2]]([Link]) .)

Conclusion

Tetrakis(2-mercaptoethyl)ethylenediamine (EDTM) represents a highly efficient, activation-free N2S4 chelator for radiopharmaceutical development. By leveraging advanced DFT computational workflows, researchers can accurately predict the thermodynamic stability and kinetic inertness of EDTM-metal complexes. This theoretical grounding accelerates the translation of novel radiometals (like 186 Re and 197m Hg) into safe, stable, and highly targeted biological therapeutics.

References

-

[3] Liu, S. Labeling Biomolecules with Radiorhenium - a Review of the Bifunctional Chelators. Anticancer Agents Med Chem / PMC (nih.gov). Available at:[Link]

-

[2] Dalton Transactions. Development of thiacrown ligands for encapsulation of mercury-197m/g into radiopharmaceuticals. RSC Publishing. Available at:[Link]

-

[1] PubMed. Development of thiacrown ligands for encapsulation of mercury-197m/g into radiopharmaceuticals. National Institutes of Health. Available at:[Link]

-

[4] Liu, S. Labeling Biomolecules with Radiorhenium - A Review of the Bifunctional Chelators. ResearchGate / PMC. Available at:[Link]

-

[5] Journal of Physical Chemistry A. Identification of Mercury and Dissolved Organic Matter Complexes Using Ultrahigh Resolution Mass Spectrometry. ACS Publications. Available at:[Link]

Sources

- 1. Development of thiacrown ligands for encapsulation of mercury-197m/g into radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of thiacrown ligands for encapsulation of mercury-197m/g into radiopharmaceuticals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Health and safety data for Tetrakis(2-mercaptoethyl)ethylenediamine

Title: Health, Safety, and Application Guide for Tetrakis(2-mercaptoethyl)ethylenediamine (EDTM) in Radiopharmaceutical Development

Target Audience: Researchers, Radiochemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary

In the rapidly advancing field of targeted radiotherapy and diagnostic imaging, the stable chelation of radiometals to heat-sensitive biomolecules remains a critical challenge. Tetrakis(2-mercaptoethyl)ethylenediamine (CAS 133531-87-0), commonly referred to as EDTM or the N2S4 chelator , is a highly specialized bifunctional chelating agent (BFCA)[1].

Unlike traditional MAG3 chelators that require boiling temperatures—which irreversibly denature intact monoclonal antibodies (mAbs)—EDTM enables highly efficient, indirect radiolabeling with Technetium-99m ( 99m Tc) and Rhenium-186/188 ( 186/188 Re) at room temperature or 4°C[2]. This whitepaper synthesizes the chemical properties, health and safety handling protocols, and field-proven experimental methodologies required to safely and effectively utilize EDTM in radiopharmaceutical workflows.

Chemical Identity & Quantitative Data

Because EDTM is a highly specialized research chemical, commercial Safety Data Sheets (SDS) frequently list standard toxicological data as "not available"[3]. However, understanding its precise physicochemical properties is essential for predicting its behavior both in vitro and in vivo.

Table 1: Chemical and Physical Properties of EDTM

| Property | Value / Description |

| Chemical Name | Tetrakis(2-mercaptoethyl)ethylenediamine |

| Common Synonyms | EDTM; N2S4 Chelate; Ethanethiol,2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis- |

| CAS Number | 133531-87-0 |

| Molecular Formula | C 10 H 24 N 2 S 4 |

| Molecular Weight | 300.57 g/mol |

| Topological Polar Surface Area | 10.5 Ų |

| Hydrogen Bond Donors / Acceptors | 4 / 6 |

| Coordination Core | N 2 S 4 (Two tertiary amines, four terminal thiols) |

Data synthesized from computational chemical databases and structural analysis[1].

Mechanism of Action: The N2S4 Coordination Chemistry

The efficacy of EDTM lies in its tetramercapto-diamine backbone. When radiolabeling with 99m Tc or 188 Re, the transition metal must first be reduced from its unreactive +7 oxidation state (e.g., Pertechnetate, TcO 4− ) to a +5 oxidation state (Tc=O) 3+ .

Once reduced, the N 2 S 4 core acts as a multidentate ligand. The lone pairs on the two nitrogen atoms and the sulfur atoms from the deprotonated thiols tightly coordinate around the oxometal core, forming a highly stable square pyramidal or octahedral complex. Crucially, the free thiols of the chelator spontaneously undergo thiol-disulfide exchange with the disulfide bonds of the antibody, eliminating the need for complex pre-activation steps (such as NHS-esterification)[2].

Coordination pathway of EDTM (N2S4) with Technetium-99m for targeted radiotherapy.

Health, Safety, and Toxicology Profile

Working with EDTM requires a dual-faceted safety approach: managing the chemical hazards of the polythiol/amine compound and managing the radiological hazards of the resulting radioconjugate.

Chemical Hazards & Toxicology

While specific LD 50 data for EDTM is limited[1], its functional groups dictate strict handling precautions:

-

Respiratory & Olfactory Hazard: The presence of four terminal thiol (mercaptan) groups gives EDTM a highly repulsive, skunk-like odor that can be detected at parts-per-billion (ppb) levels. Inhalation can cause severe nausea, headache, and respiratory tract irritation.

-

Skin Sensitization & Corrosivity: Aliphatic amines and thiols are known skin sensitizers and potential contact allergens. Prolonged exposure may lead to dermatitis or chemical burns.

-

Environmental Toxicity: As a potent heavy-metal chelator, EDTM poses a significant risk to aquatic ecosystems if disposed of improperly, as it can strip essential trace minerals from aquatic life.

Handling, Storage, and PPE Protocols

To ensure a self-validating safety system, the following controls must be strictly adhered to:

-

Engineering Controls: All manipulations of unsealed EDTM must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with 100% exhaust to the outside.

-

Personal Protective Equipment (PPE): Double-layer nitrile gloves (changed immediately upon suspected contamination), chemical splash goggles, and a fluid-resistant lab coat.

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) at -20°C to prevent spontaneous auto-oxidation of the thiol groups into disulfides, which would render the chelator inactive.

-

Radiological Safety: Once complexed with 99m Tc or 188 Re, standard ALARA (As Low As Reasonably Achievable) principles apply. Use appropriate lead (for 99m Tc) or acrylic/tungsten (for 188 Re beta emissions) shielding.

Experimental Methodology: Post-Conjugation Radiolabeling

The following self-validating protocol details the indirect radiolabeling of a monoclonal antibody with 99m Tc using EDTM. This method leverages the spontaneous thiol-disulfide exchange mechanism, achieving >95% labeling efficiency without subjecting the antibody to thermal stress[2].

Step-by-Step Workflow

Step 1: Antibody Preparation & Buffer Exchange

-

Action: Purify the target monoclonal antibody and exchange it into a degassed, metal-free Phosphate Buffered Saline (PBS) at pH 7.4.

-

Causality: Trace metals in standard buffers will competitively bind to EDTM, drastically reducing radiolabeling yields.

Step 2: EDTM Conjugation

-

Action: Add a 50-fold molar excess of EDTM to the antibody solution. Incubate overnight at 4°C.

-

Causality: The low temperature preserves the tertiary structure of the antibody while the thiols of EDTM spontaneously exchange with the endogenous disulfide bonds of the mAb[2]. No exogenous reducing agents (like DTT) are needed, preventing over-reduction of the antibody.

Step 3: Radionuclide Reduction

-

Action: Elute 99m TcO 4− from a 99 Mo/ 99m Tc generator. Add 10-20 µg of Stannous Chloride (SnCl 2 ) dissolved in 0.1 M HCl.

-

Causality: SnCl 2 acts as a reducing agent to convert the unreactive Tc(VII) pertechnetate into the reactive Tc(V) state required for N 2 S 4 coordination.

Step 4: Radiolabeling

-

Action: Introduce the reduced 99m Tc to the EDTM-mAb conjugate. Incubate for 30 minutes at room temperature.

Step 5: Quality Control (Self-Validation)

-

Action: Perform instant Thin-Layer Chromatography (iTLC) using silica gel strips and a saline mobile phase.

-

Causality: Free 99m TcO 4− migrates to the solvent front (Rf = 1.0), while the 99m Tc-EDTM-mAb complex remains at the origin (Rf = 0.0). This step self-validates the protocol, ensuring the radiochemical purity is >95% before proceeding to in vivo studies.

Step-by-step workflow for the indirect radiolabeling of monoclonal antibodies using EDTM.

References

-

NextSDS. "tetrakis(2-mercaptoethyl)ethylenediamine — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

-

Liu, S., & Hnatowich, D. J. "Labeling Biomolecules with Radiorhenium - a Review of the Bifunctional Chelators." Anticancer Agents in Medicinal Chemistry, National Institutes of Health (PMC2673602). Available at:[Link]

Sources

Tetrakis(2-mercaptoethyl)ethylenediamine (EDTM): A Comprehensive Technical Guide on Sourcing, Chelation Mechanics, and Radiopharmaceutical Protocols

Executive Summary

In the development of targeted radiopharmaceuticals, the choice of a bifunctional chelating agent (BFCA) dictates the stability, biodistribution, and ultimate clinical viability of the drug. Tetrakis(2-mercaptoethyl)ethylenediamine , commonly referred to as EDTM or the N2S4 chelate , is a highly specialized BFCA engineered for the indirect radiolabeling of heat-sensitive biomolecules[1]. This whitepaper provides an in-depth analysis of EDTM’s chemical properties, commercial supply chain, and field-proven methodologies for conjugating and radiolabeling monoclonal antibodies with Radiorhenium ( 186 Re, 188 Re) and Technetium ( 99m Tc).

Chemical Identity & Structural Significance

EDTM is structurally defined by its tetrad of mercaptoethyl groups branching from an ethylenediamine backbone. This unique N2S4 core provides a thermodynamically stable pocket for binding transition metals in the +5 oxidation state, such as the Re(V)O 3+ or Tc(V)O 3+ cores[1].

Table 1: Physicochemical Properties of EDTM

| Property | Value / Description |

| Chemical Name | Ethanethiol, 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis- |

| CAS Number | 133531-87-0 |

| Molecular Formula | C 10 H 24 N 2 S 4 |

| Molecular Weight | 300.57 g/mol |

| Chelating Core | N2S4 (Two Amines, Four Thiols) |

| Topological Polar Surface Area | 10.5 Ų |

The N2S4 Chelation Mechanism: Causality in Radiometal Binding

The Problem with Traditional Chelators: Many standard BFCAs, such as mercaptoacetyltriglycine (MAG3), require boiling water temperatures to achieve high specific radioactivity[1]. While suitable for small, heat-stable peptides, these harsh thermal conditions irreversibly denature intact monoclonal antibodies[1].

The EDTM Advantage (Causality of Choice): EDTM bypasses this thermal barrier through a highly efficient, room-temperature conjugation mechanism. The causality behind its efficacy lies in its four highly reactive thiol groups. When introduced to an intact antibody, these thiols1 of the protein[1]. Crucially, no prior activation of the chelator is required [1]. This spontaneous disulfide exchange creates a stable, pre-conjugated intermediate that can be radiolabeled overnight at 4°C, preserving the structural integrity and immunoreactivity of the antibody[1].

Workflow of spontaneous disulfide exchange and radiolabeling using EDTM.

Commercial Sourcing & Supply Chain Landscape

Because EDTM is a highly specialized reagent, sourcing high-purity, GMP-compliant batches is a critical bottleneck in radiopharmaceutical development. The compound is synthesized and distributed by a select group of specialized chemical vendors globally.

Table 2: Verified Commercial Suppliers of EDTM (CAS: 133531-87-0)

| Supplier Name | Regional Hub | Registry / Platform | Source |

| Angene International Limited | Global | ChemBuyersGuide | |

| Shaanxi Dideu Medichem Co. Ltd. | Asia (China) | Echemi | [3] |

| ChemicalBook Verified Vendors | Global | ChemicalBook | [4] |

Note: Researchers must independently verify the analytical purity (e.g., via HPLC-MS) of EDTM upon receipt, as oxidized thiol impurities will severely degrade radiolabeling yields.

Self-Validating Experimental Protocol: Antibody Radiolabeling with EDTM

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes a mandatory quality control (QC) checkpoint to confirm the success of the underlying chemical mechanism before proceeding.

Phase 1: Postconjugation of the Antibody

-

Buffer Preparation: Dissolve the intact monoclonal antibody (e.g., 5 mg/mL) in a rigorously deoxygenated phosphate-buffered saline (PBS, pH 7.4). Causality: Deoxygenation prevents the premature auto-oxidation of EDTM's reactive thiols into inactive disulfides.

-

Spontaneous Exchange: Introduce a 50-fold molar excess of EDTM to the antibody solution. Do not add exogenous reducing agents (like DTT or TCEP). Incubate the mixture overnight at 4°C[1].

-

Validation Checkpoint (Size-Exclusion Chromatography): Purify the reaction mixture using a Sephadex G-50 column. Monitor the eluate via UV absorbance at 280 nm. Self-Validation: The appearance of a high-molecular-weight peak distinct from the small-molecule EDTM fraction confirms successful conjugation and removes unreacted chelator that would otherwise compete for the radiometal.

Phase 2: Transchelation and Radiolabeling

-

Isotope Reduction: Obtain 186 Re as perrhenate ( 186 ReO 4− ) or 99m Tc as pertechnetate. Reduce the metal using Stannous Chloride (SnCl 2 ) in the presence of a weak transfer ligand (e.g., citrate or glucoheptonate).

-

Transchelation: Add the reduced radiometal-citrate complex to the purified EDTM-antibody conjugate. Incubate at room temperature for 1 to 2 hours. Causality: The N2S4 core of EDTM has a vastly superior thermodynamic affinity for the metal core compared to citrate, driving a complete transchelation event.

-

Validation Checkpoint (Radio-TLC): Assess the radiochemical purity (RCP) using Radio-Thin Layer Chromatography (Radio-TLC). Self-Validation: The system is validated for in vivo use only if the RCP exceeds 95%, confirming that the isotope is securely locked within the N2S4 pocket rather than floating as free perrhenate/pertechnetate or colloidal impurities[1].

Comparative Efficacy & Stability Data

Why go through the effort of indirect labeling with EDTM instead of direct labeling? Direct radiolabeling methods (e.g., ascorbic acid reduction) often result in the non-specific binding of the radiometal to the aliphatic ϵ -amino groups of lysine residues on the antibody[5]. This non-specific binding can reach up to 16%, which directly causes increased off-target liver uptake and 5[5].

Conversely, the N2S4 indirect labeling method provides a highly specific, structurally rigid chelation pocket that drastically improves the biodistribution profile[5].

Table 3: Comparative Labeling Efficiency and Tumor Uptake ( 99m Tc-Mabs)

| Labeling Methodology | Average Labeling Yield | Non-Specific Binding | Scintigraphic Tumor Visualization |

| Direct Labeling (Ascorbic Acid) | 73% ± 2.8% | High (up to 16%) | Poor to Moderate |

| Indirect Labeling (N2S4 / EDTM) | 91% ± 2.0% | Negligible | Excellent (High Specificity) |

Quantitative data derived from comparative in vivo murine models evaluating 99m Tc-labeled monoclonal antibodies[5].

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. tetrakis(2-mercaptoethyl)ethylenediamine | 133531-87-0 [chemicalbook.com]

- 5. Technetium-99m-labeled monoclonal antibodies: influence of technetium-99m binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Tetrakis(2-mercaptoethyl)ethylenediamine (EDTM) and its Analogs in Radiopharmaceutical Development

Executive Summary & Scientific Rationale

In the rapidly evolving landscape of targeted radiotherapy and molecular imaging, the stable coordination of transition metal radionuclides—specifically Rhenium-188 ( 188 Re), Rhenium-186 ( 186 Re), and Technetium-99m ( 99m Tc)—to heat-sensitive biomolecules remains a critical biochemical challenge. Tetrakis(2-mercaptoethyl)ethylenediamine , commonly referred to as EDTM or the N2S4 chelator , has emerged as a highly efficient bifunctional chelating agent (BFCA)[1].

As a Senior Application Scientist, it is crucial to understand why EDTM outperforms traditional chelators in specific workflows. Traditional chelators like MAG3 (N3S) or DTPA either require high temperatures (up to 100°C) that denature monoclonal antibodies or fail to form stable complexes with the M=O3+ oxo-cores of Rhenium and Technetium[1]. EDTM solves this by utilizing a tetradentate/hexadentate sulfur-rich backbone that provides an overwhelming thermodynamic driving force for metal coordination. Furthermore, its free thiols spontaneously exchange with endogenous disulfide bonds in antibodies, eliminating the need for complex pre-activation steps[1].

This whitepaper provides an in-depth mechanistic review, comparative data analysis, and field-validated experimental protocols for utilizing EDTM and its analogs in the development of advanced radiopharmaceuticals and theranostic nanoparticles.

Structural Mechanics & Chelation Dynamics

The Causality of the N2S4 Backbone

Rhenium and Technetium are transition metals that, in their radiopharmaceutical applications, are typically reduced from their +7 oxidation state (e.g., perrhenate, ReO4− ) to a +5 oxidation state. The resulting mono-oxo ( M=O3+ ) or di-oxo ( O=M=O+ ) cores act as hard/soft intermediate electrophiles.

EDTM provides two nitrogen (N) and four sulfur (S) donor atoms. Sulfur is a "soft" Lewis base that forms highly covalent, thermodynamically stable bonds with the soft Re(V) and Tc(V) cores. The presence of four thiol groups in EDTM ensures that even at high dilutions in vivo, the metal remains tightly bound, preventing re-oxidation to ReO4− and subsequent accumulation in the stomach or thyroid[1].

Spontaneous Conjugation Mechanism

Unlike N3S or N2S2 chelators that require activation via N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) esters to bind to primary amines on lysine residues, EDTM leverages disulfide exchange . When incubated with an antibody, the high local concentration of nucleophilic thiols on EDTM spontaneously reduces and exchanges with the solvent-accessible disulfide bridges of the antibody[1]. This site-specific conjugation preserves the immunoreactivity of the antibody, as the antigen-binding regions (CDRs) are typically devoid of accessible disulfides.

Workflow of spontaneous EDTM conjugation and low-temperature radiolabeling.

Quantitative Data: Chelator Comparison

To justify the selection of EDTM over its analogs, we must evaluate the boundary conditions of radiolabeling. The table below synthesizes the operational parameters of common BFCAs used for Re/Tc labeling.

| Chelator Type | Example | Target Radionuclides | Conjugation Temp | Pre-Activation Required? | Typical Labeling Efficiency |

| N2S4 | EDTM | 188 Re, 186 Re, 99m Tc | 4°C to 25°C | No | >95% [1] |

| N2S2 | C5-N2S2 | 188 Re, 99m Tc | 100°C (Heating) | Yes (NHS ester) | 60% – 80%[1] |

| N3S | MAG3 | 188 Re, 99m Tc | 75°C – 100°C | Yes (TFP ester) | Variable (Heat dependent) |

| Polyamino | DTPA | 111 In, 90 Y | 25°C | Yes | Low for Re/Tc[1] |

Note: While DTPA is excellent for lanthanides ( 90 Y) and indium ( 111 In), it is a poor chelator for 99m Tc and 188 Re, leading to high non-specific binding and in vivo instability[1]. Labeling yields for N2S4 preparations average 91% to >95% without the need for destructive heating[2].

Advanced Applications: Theranostic Nanoparticles

Recent breakthroughs in nanomedicine have utilized EDTM to bridge the gap between targeted radiotherapy and magnetic resonance imaging (MRI). By conjugating 188 Re-EDTM-Rituximab to Superparamagnetic Iron Oxide Nanoparticles (SPIONs), researchers have created a dual-modality theranostic agent[3],[4].

The Causality of the Construct:

-

APTES-PEG-MAL Coating: SPIONs are coated with 3-aminopropyltriethoxysilane (APTES) and PEGylated with a maleimide (MAL) terminus. The PEG layer prevents reticuloendothelial system (RES) clearance, while the maleimide group provides a highly reactive electrophile for the free thiols of the EDTM-Rituximab conjugate[4].

-

Dual Targeting: The construct accumulates in tumors passively via the Enhanced Permeability and Retention (EPR) effect, and actively binds to B-cell lymphoma cells via the anti-CD20 Rituximab antibody[3].

-

Dual Therapy: The 188 Re isotope delivers high-energy β− -particles (2.12 MeV) for localized DNA double-strand breaks, while the SPION core can be activated by an alternating magnetic field for localized hyperthermia[4].

Dual-targeting and therapeutic pathway of 188Re-EDTM-functionalized SPIONs.

Experimental Protocols: A Self-Validating System

The following protocol details the synthesis of the 188 Re-EDTM-Rituximab-SPION complex. Every step is designed with internal validation to ensure radiochemical purity and structural integrity.

Phase 1: Conjugation of EDTM to Rituximab

Objective: Attach the N2S4 chelator to the antibody without compromising the CD20 binding affinity.

-

Buffer Exchange: Purify Rituximab (10 mg/mL) into nitrogen-purged 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) using a 30 kDa MWCO centrifugal filter. Causality: Nitrogen purging removes dissolved oxygen, preventing premature oxidation of the EDTM thiols.

-

Conjugation: Add a 50-fold molar excess of EDTM to the antibody solution. Incubate at 4°C for 12 hours (overnight)[1].

-

Purification: Remove unreacted EDTM using a Sephadex G-25 size-exclusion column. The purified EDTM-Rituximab conjugate is collected in the void volume.

Phase 2: Reduction and Transchelation of 188 Re

Objective: Reduce 188 ReO 4− to Re(V) and stably coordinate it to the EDTM-Rituximab conjugate.

-

Isotope Elution: Elute 188 Re as sodium perrhenate ( 188 ReO 4− ) from a 188 W/ 188 Re generator using 0.9% sterile saline.

-

Intermediate Complexation: To a reaction vial, add 10 mg of sodium glucoheptonate, 1 mg of SnCl 2⋅2H2O (reducing agent), and 500 MBq of 188 ReO 4− . Incubate for 15 minutes at room temperature. Causality: Glucoheptonate acts as a weak intermediate transfer ligand. It rapidly stabilizes the highly reactive Re(V) species, preventing the formation of insoluble ReO 2 colloids before the slower transchelation to EDTM occurs.

-

Radiolabeling: Add 1 mg of the EDTM-Rituximab conjugate to the vial. Incubate at room temperature for 1 hour. The high thermodynamic affinity of the N2S4 core drives the transchelation from glucoheptonate to EDTM[1].

-

Validation (ITLC): Perform Instant Thin Layer Chromatography (ITLC-SG) using acetone as the mobile phase. Free 188 ReO 4− migrates to the solvent front ( Rf=1.0 ), while the 188 Re-EDTM-Rituximab remains at the origin ( Rf=0.0 ). Ensure radiochemical purity is >95%.

Phase 3: Thiol-Maleimide Coupling to SPIONs

Objective: Anchor the radiolabeled antibody to the theranostic nanoparticle.

-

Nanoparticle Preparation: Disperse APTES-PEG-MAL-coated SPIONs in PBS (pH 7.0). Causality: A slightly acidic to neutral pH (6.5 - 7.0) is strictly maintained to ensure the maleimide group reacts exclusively with the free thiols on the EDTM-Rituximab conjugate, rather than cross-reacting with primary amines on the antibody.

-

Coupling: Mix the 188 Re-EDTM-Rituximab with the SPION dispersion. Incubate for 2 hours at room temperature with gentle agitation[4].

-

Magnetic Separation: Apply an external neodymium magnet to the vial wall for 15 minutes. Decant the supernatant containing unbound antibodies. Resuspend the 188 Re-EDTM-Rituximab-SPIONs in sterile saline for in vivo administration[4].

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Technetium-99m-labeled monoclonal antibodies: influence of technetium-99m binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation and evaluation of APTES-PEG coated iron oxide nanoparticles conjugated to rhenium-188 labeled rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Functionalizing Gold Nanoparticles with Tetrakis(2-mercaptoethyl)ethylenediamine

Target Audience: Researchers, scientists, and drug development professionals. Application Areas: Nanomedicine, Biosensing, Targeted Drug Delivery, and Surface-Enhanced Raman Scattering (SERS).

Introduction & Mechanistic Rationale

The functionalization of gold nanoparticles (AuNPs) is a critical step in translating raw nanomaterials into viable biomedical and analytical tools. While monodentate thiols (e.g., mercaptopropionic acid, PEG-SH) are traditionally used to passivate AuNPs via dative Au–S bonds, these systems suffer from dynamic desorption. In complex biological media or high-ionic-strength environments, monodentate ligands frequently detach, leading to irreversible nanoparticle aggregation and loss of function [1].

To overcome this "valley of death" in nanoparticle stability, multidentate thiol ligands have been engineered to exploit the multidentate chelate effect [2]. Tetrakis(2-mercaptoethyl)ethylenediamine is a highly specialized tetradentate ligand featuring an ethylenediamine core functionalized with four 2-mercaptoethyl arms.

The Causality of Enhanced Stability

When functionalized with a tetradentate ligand, the desorption of the molecule requires the simultaneous breaking of four independent Au–S bonds. If one bond transiently breaks, the high local concentration of the remaining tethered thiols ensures rapid rebinding before the ligand can diffuse away from the nanoparticle surface [3]. This entropy-driven resistance to desorption yields AuNPs with unprecedented colloidal stability, capable of withstanding extreme pH ranges (pH 1–14), high salt concentrations (e.g., 2 M NaCl), and aggressive competition from endogenous biological thiols like glutathione.

Experimental Workflow

The functionalization process relies on a mass-action-driven ligand exchange, where the weakly bound citrate capping agents on the AuNPs are displaced by the high-affinity tetradentate thiol.

Workflow for the tetradentate thiol functionalization of gold nanoparticles.

Materials and Reagents

-

Gold Nanoparticles: Citrate-capped AuNPs (e.g., 20 nm diameter, OD = 1.0).

-

Ligand: Tetrakis(2-mercaptoethyl)ethylenediamine (CAS: 133531-87-0).

-

Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl). Crucial for preventing intramolecular disulfide formation prior to AuNP binding.

-

Solvents: Degassed ultra-pure Milli-Q water (18.2 MΩ·cm) and absolute ethanol.

-

Equipment: Magnetic stirrer, bath sonicator, refrigerated microcentrifuge, dynamic light scattering (DLS) instrument, and UV-Vis spectrophotometer.

Step-by-Step Methodology

Phase 1: Ligand Preparation and Reduction

Expert Insight: Tetrakis(2-mercaptoethyl)ethylenediamine contains four highly reactive thiol groups. In ambient oxygen, these rapidly form intra- and intermolecular disulfides, rendering them incapable of binding to gold. Pre-reduction with TCEP is an absolute requirement.

-

Solvent Degassing: Sparge 10 mL of ultra-pure water and 10 mL of ethanol with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.

-

Ligand Dissolution: Dissolve 10 mg of Tetrakis(2-mercaptoethyl)ethylenediamine in 1 mL of degassed ethanol.

-

Thiol Reduction: Add a 2-fold molar excess of TCEP·HCl (relative to the total thiol concentration) to the ligand solution.

-

Incubation: Vortex the mixture and incubate at room temperature for 30 minutes to ensure complete reduction of any pre-formed disulfides.

Phase 2: Ligand Exchange Reaction

Expert Insight: The reaction must be performed with a massive molar excess of the tetradentate ligand (typically 10,000 to 50,000 ligands per AuNP) to drive the equilibrium toward complete displacement of the citrate molecules.

-

Preparation of AuNPs: Transfer 10 mL of the citrate-capped AuNP suspension into a clean, glass scintillation vial containing a magnetic stir bar.

-

Ligand Addition: While stirring the AuNP suspension vigorously (approx. 600 rpm), add 100 µL of the reduced tetradentate ligand solution dropwise.

-

Conformational Annealing: Cover the vial with aluminum foil to prevent light-induced oxidation. Allow the reaction to stir continuously at room temperature for 18 to 24 hours .

-

Causality: Unlike monodentate thiols which bind rapidly, bulky tetradentate ligands require extended time to undergo conformational rearrangements on the gold surface to maximize the number of Au–S dative bonds per molecule [1].

-

Phase 3: Purification and Recovery

-

First Wash: Transfer the reaction mixture to centrifuge tubes. Centrifuge at 12,000 × g for 15 minutes (parameters optimized for 20 nm AuNPs; adjust speed inversely for different sizes to prevent irreversible pelleting).

-

Supernatant Removal: Carefully decant the supernatant, which contains displaced citrate, excess unreacted ligand, and TCEP.

-

Resuspension: Resuspend the soft, dark-red pellet in 1 mL of degassed ultra-pure water using mild bath sonication (10–15 seconds).

-

Subsequent Washes: Repeat the centrifugation and resuspension steps two more times to ensure >99% removal of free ligand.

-

Final Storage: Resuspend the final pellet in the desired biological buffer (e.g., 1X PBS) and store at 4°C. Do not freeze.

Data Presentation: Comparative Stability Profile

To validate the efficacy of the protocol, the resulting tetradentate-functionalized AuNPs should be benchmarked against traditional monodentate and bidentate systems. The table below summarizes typical stability metrics derived from dynamic light scattering (DLS) and UV-Vis spectroscopy (monitoring the localized surface plasmon resonance shift at ~520 nm).

| Ligand Type | Example Ligand | Au–S Bonds / Molecule | Stability in 1.5 M NaCl | Stability at pH 2.0 | Resistance to 50 mM DTT |

| Monodentate | Mercaptopropionic Acid (MPA) | 1 | Aggregates (< 1 hr) | Aggregates | Displaced (< 2 hrs) |

| Bidentate | Lipoic Acid (LA) | 2 | Stable (~ 24 hrs) | Partial Aggregation | Displaced (~ 12 hrs) |

| Tetradentate | Tetrakis(2-mercaptoethyl)ethylenediamine | 4 | Ultra-Stable (> 30 days) | Ultra-Stable | Highly Resistant (> 7 days) |

Table 1: Comparative colloidal stability of 20 nm AuNPs functionalized with varying denticity ligands. Aggregation is defined as a >10 nm increase in hydrodynamic diameter or a >5 nm red-shift in the LSPR peak.

Troubleshooting and Quality Control

-

Issue: Immediate color change from red to blue/purple upon ligand addition.

-

Causality: This indicates instantaneous aggregation. It is usually caused by insufficient TCEP reduction (leading to intermolecular disulfide cross-linking between nanoparticles) or a sudden shock in solvent polarity.

-

Solution: Ensure fresh TCEP is used and allow full 30 minutes for reduction. Add the ligand solution slowly, dropwise.

-

-

Issue: Incomplete displacement of citrate.

-

Causality: Tetradentate ligands have a large footprint and can experience steric hindrance during the final stages of packing on the AuNP surface.

-

Solution: Mild heating (e.g., 40°C) during the last 4 hours of the stirring phase can provide the thermal energy required for the ligands to rearrange and achieve a denser packing footprint [1].

-

References

-

Rationally Designed Ligands that Inhibit the Aggregation of Large Gold Nanoparticles in Solution Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Functionalizing Nanoparticles with Biological Molecules: Developing Chemistries that Facilitate Nanotechnology Source: Chemical Reviews URL:[Link]

-

Semiconductor Quantum Dots in Bioanalysis: Crossing the Valley of Death Source: Analytical Chemistry URL:[Link]

Application Note: Tetrakis(2-mercaptoethyl)ethylenediamine as a High-Affinity Tetradentate Capping Agent for Semiconductor Quantum Dots

Executive Summary

The transition of semiconductor quantum dots (QDs) from organic solvents to aqueous media is a critical bottleneck in the development of robust fluorescent probes for bioanalysis, biosensing, and live-cell imaging[1]. While monodentate and bidentate thiols are commonly used for ligand exchange, their dynamic off-rates render QDs susceptible to aggregation and photoluminescence quenching under physiological conditions[2].

This technical guide details the mechanistic rationale and experimental protocols for utilizing Tetrakis(2-mercaptoethyl)ethylenediamine (EDTM) —a highly compact, tetradentate N2S4 chelator—as a superior capping agent. By leveraging the multivalent chelate effect, EDTM and its derivatives confer unprecedented colloidal stability to QDs across extreme pH ranges and high ionic strengths, ensuring reliable performance in complex biological fluids[3],[4].

Mechanistic Rationale: The Multivalent Chelate Effect

The efficacy of a QD in biological applications is strictly governed by the affinity and stability of its surface coating[1]. Native QDs synthesized via hot-injection methods are typically capped with hydrophobic ligands like trioctylphosphine oxide (TOPO) or oleic acid (OA), which must be replaced to achieve aqueous solubility.

-

The Monodentate Flaw: Ligands like 3-mercaptopropionic acid (MPA) rely on a single thiol-to-zinc (or cadmium) dative bond. Due to dynamic binding interactions, these ligands continuously desorb and re-adsorb. As the pH drops, the thiolate becomes protonated and dissociates, leading to a short shelf-life and vulnerability to oxidation[2].

-

The Bidentate Improvement: Dihydrolipoic acid (DHLA) improves stability via two anchoring thiols, but still falls short under extreme pH or high salt concentrations, limiting its use in harsh bioassay environments[3].

-

The Tetradentate Advantage: EDTM possesses four thiol groups. The binding of multidentate thiols is entropically driven; once the first thiol coordinates to the ZnS shell, the local effective concentration of the remaining three thiols becomes exceptionally high[4]. If one Zn-S bond dynamically breaks, the ligand remains tethered by the other three, ensuring immediate rebinding. This near-zero off-rate creates a kinetic and thermodynamic barrier that protects the QD core from oxidative degradation and preserves its photoluminescence quantum yield (PLQY)[5],[6]. Tetradentate thiol ligands have been proven to maintain QD colloidal stability in extreme environments, spanning pH 1 to 14 and up to 2 M NaCl[3],[4].

Caption: Thermodynamic and kinetic stabilization pathways of tetradentate EDTM on QD surfaces.

Comparative Performance Data

To contextualize the advantages of tetradentate capping, the following table summarizes the physicochemical properties of QDs capped with varying denticity ligands.

| Capping Agent | Denticity | Binding Affinity ( Kex ) | Colloidal Stability Range | Hydrodynamic Radius ( Dh ) | Susceptibility to Oxidation |

| 3-Mercaptopropionic Acid (MPA) | Monodentate (1 Thiol) | Low | pH 7–9, Low Salt | ~5–6 nm | High |

| Dihydrolipoic Acid (DHLA) | Bidentate (2 Thiols) | Moderate | pH 6–10, Moderate Salt | ~6–8 nm | Moderate |

| EDTM / Tetradentate Thiols | Tetradentate (4 Thiols) | Ultra-High | pH 1–14, 2M NaCl | ~7–9 nm | Extremely Low |

Experimental Protocols: A Self-Validating Workflow

The following protocol outlines the phase transfer of hydrophobic CdSe/ZnS QDs into aqueous media using EDTM. Every step is designed with built-in causality to ensure a self-validating system.

Protocol 1: Phase Transfer and Ligand Exchange

Objective: Displace native TOPO/OA ligands with EDTM to generate ultra-stable, water-soluble QDs.

-

Solubilization: Suspend 10 nmol of TOPO-capped QDs in 1 mL of anhydrous chloroform.

-

Causality: Chloroform ensures the QDs remain fully unaggregated prior to exchange, maximizing the available inorganic surface area.

-

-

Ligand Introduction: Add 100 µmol of EDTM (a 10,000-fold molar excess) to the QD dispersion.

-

Causality: Competitive anionic exchange requires a massive stoichiometric excess to drive the equilibrium forward, overcoming the steric bulk of the incoming tetradentate ligand[5].

-

-

Deprotonation & Incubation: Add 1 mL of methanol containing a mild base (e.g., Tetramethylammonium hydroxide, pH ~10) to form a miscible co-solvent system. Incubate at 60°C for 3 hours under an inert N2 atmosphere.

-

Precipitation: Cool the mixture to room temperature and add 2 mL of hexane, followed by centrifugation at 10,000 × g for 10 minutes.

-